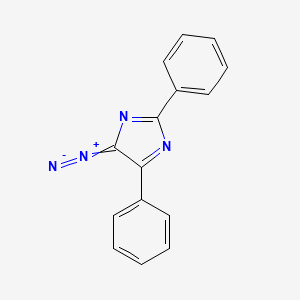

4-Diazo-2,5-diphenyl-4H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

66054-01-1 |

|---|---|

Molecular Formula |

C15H10N4 |

Molecular Weight |

246.27 g/mol |

IUPAC Name |

4-diazo-2,5-diphenylimidazole |

InChI |

InChI=1S/C15H10N4/c16-19-15-13(11-7-3-1-4-8-11)17-14(18-15)12-9-5-2-6-10-12/h1-10H |

InChI Key |

VPUHPOYYRNVMGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC2=[N+]=[N-])C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Diazo 2,5 Diphenyl 4h Imidazole and Analogues

Historical Development of Diazoimidazole Synthesis

The synthesis of imidazole (B134444) derivatives has been a subject of extensive research for over a century, with the first successful synthesis reported by Heinrich Debus in 1858. ijprajournal.com The subsequent development of diazoimidazoles is intrinsically linked to the broader history of diazotization reactions, a cornerstone of organic synthesis for converting primary aromatic amines into versatile diazonium salts. numberanalytics.com

The introduction of a diazo group onto an imidazole ring has been explored for various applications. Early work focused on the diazotization of aminoimidazoles to access a range of functionalized products. For instance, the diazotization of 4-substituted-5-aminoimidazoles using sodium nitrite (B80452) in aqueous mineral acids has been shown to produce the corresponding 5-diazoimidazoles. researchgate.net These reactions underscore a fundamental strategy that remains relevant: the generation of a diazonium salt from an amino-imidazole precursor, which can then be converted to the target diazo compound. researchgate.netorganic-chemistry.org The stability and reactivity of the resulting diazonium salt are influenced by factors such as the counterion and the specific reaction conditions employed. numberanalytics.com The diazotization of heterocyclic primary amines, in general, has been a subject of comprehensive reviews, highlighting the unique reactivity of these systems compared to their simple aromatic counterparts. acs.org

Precursor Synthesis: Advanced Routes to 2,5-Diphenyl-4H-imidazole Scaffolds

The core of the target molecule is the 2,5-diphenyl-4H-imidazole scaffold. Its synthesis is a critical precursor step, and several advanced routes have been developed to construct this substituted imidazole system efficiently.

Modified Debus-Radziszwski Multicomponent Condensation Approaches for Substituted Imidazoles

The Debus-Radziszwski reaction is a classical and commercially significant multicomponent reaction for synthesizing imidazoles. ijprajournal.comwikipedia.org This one-pot condensation typically involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org For the synthesis of 2,4,5-trisubstituted imidazoles, this method is particularly effective. sciepub.com

To obtain the 2,5-diphenylimidazole scaffold (specifically, a 2,4,5-triphenylimidazole, which is a common starting point), the reaction employs:

1,2-Dicarbonyl: Benzil (B1666583) (1,2-diphenylethane-1,2-dione) provides the two phenyl groups at what will become the C4 and C5 positions of the imidazole ring.

Aldehyde: Benzaldehyde (B42025) introduces the phenyl group at the C2 position.

Nitrogen Source: Ammonium acetate (B1210297) is commonly used as the source of ammonia. sciepub.comnih.gov

Numerous modifications and catalysts have been developed to improve the yields and sustainability of this reaction. These include the use of microwave irradiation, various catalysts such as silicotungstic acid, and solvent-free conditions. ijprajournal.comsciepub.com

| Dicarbonyl | Aldehyde | Nitrogen Source | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Benzil | Aryl Aldehydes | Ammonium Acetate | Microwave, Solvent-free | ijprajournal.com |

| Benzil/Benzoin | Aromatic Aldehydes | Ammonium Acetate | Silicotungstic Acid, Ethanol, Reflux | ijprajournal.com |

| Benzil | Substituted Aldehydes | Ammonium Acetate | Glacial Acetic Acid, Reflux | nih.gov |

| Benzil | Benzaldehyde Derivatives | Ammonium Acetate | Diethyl Ammonium Hydrogen Phosphate, 100°C, Solvent-free | sciepub.com |

Cyclization Reactions to Form Imidazole Ring Systems

Beyond the Debus-Radziszwski approach, a multitude of other cyclization strategies exist for forming the imidazole ring, offering access to a wide variety of substitution patterns. sioc-journal.cn These methods often involve the reaction of components that bring together the necessary C-N-C-C-N backbone.

Recent advances in this area include:

Metal-Catalyzed Cyclizations: Copper and rhodium salts have been used to catalyze the cycloaddition of substrates like alkynes and nitriles or 1-sulfonyl triazoles and nitriles to form imidazoles. organic-chemistry.org Copper-catalyzed reactions of terminal alkynes with amidines are also effective. chim.it

Iodine-Mediated Oxidative Cyclization: An oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) can yield 2,5-disubstituted imidazoles. organic-chemistry.org

Recyclization of Other Heterocycles: Triazoles can be reacted with nitriles in the presence of a Lewis acid like BF₃·Et₂O to form substituted imidazoles. rsc.org

These methods provide alternative pathways that can be advantageous depending on the availability of starting materials and the desired functional group tolerance. sioc-journal.cnorganic-chemistry.org

Strategies for Introducing Phenyl Substituents at the 2,5-Positions

The introduction of phenyl groups at the 2- and 5-positions of the imidazole ring is achieved by the careful selection of starting materials in the chosen synthetic route.

In the context of the Debus-Radziszwski reaction , the strategy is straightforward:

4,5-Diphenyl Substitution: The use of benzil as the 1,2-dicarbonyl component directly installs the two phenyl groups at these positions. nih.govgoogle.com

2-Phenyl Substitution: The use of benzaldehyde as the aldehyde component introduces the phenyl group at the 2-position. sciepub.comnih.gov

For other cyclization reactions, precursors containing phenyl groups are chosen accordingly. For example, in syntheses involving alkynes, a diphenylacetylene (B1204595) derivative could be employed, or in methods using enamines, the enamine precursor would need to be appropriately substituted with phenyl groups.

Diazo Group Installation at the 4-Position of the Imidazole Ring

The final and defining step in the synthesis of 4-diazo-2,5-diphenyl-4H-imidazole is the installation of the diazo group. This is accomplished through the diazotization of a corresponding amino-imidazole precursor.

Diazotization Procedures for Aminated Imidazole Precursors

The conversion of a primary amine to a diazo group is a classic transformation in organic chemistry. byjus.com The process involves treating the primary amino group of the precursor, in this case, 4-amino-2,5-diphenyl-4H-imidazole, with nitrous acid (HNO₂). organic-chemistry.org Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid. organic-chemistry.orgbyjus.com

The general procedure involves:

Dissolving or suspending the amino-imidazole precursor in a strong acid such as hydrochloric acid or tetrafluoroboric acid. researchgate.net

Cooling the mixture to a low temperature (e.g., -5 to 0 °C) to ensure the stability of the resulting diazonium salt. rsc.org

Adding a solution of sodium nitrite dropwise. researchgate.netrsc.org

The reaction first forms a diazonium salt (Ar-N₂⁺). numberanalytics.com Depending on the reaction conditions and the structure of the imidazole, this diazonium salt can then be converted to the neutral diazo compound (Ar=N₂). researchgate.net Research on the diazotization of 4-R-5-aminoimidazoles has shown that while reactions in concentrated tetrafluoroboric acid can produce stable imidazolyl-5-diazonium salts, the use of aqueous mineral acids tends to yield the corresponding 5-diazoimidazoles directly. researchgate.net

| Amine Substrate | Nitrosating Agent | Acid/Solvent | Typical Product | Reference |

|---|---|---|---|---|

| Primary Aromatic/Heterocyclic Amine | Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Diazonium Salt / Diazo Compound | organic-chemistry.org |

| 4-R-5-Aminoimidazole | Sodium Nitrite (NaNO₂) | Aqueous Mineral Acids | 5-Diazoimidazole | researchgate.net |

| 4-R-5-Aminoimidazole | Sodium Nitrite (NaNO₂) | Tetrafluoroboric Acid (HBF₄) | Imidazolyl-5-diazonium Salt | researchgate.net |

| Primary Amine | Sodium Nitrite (NaNO₂) | 2 N HCl | Diazonium Salt (intermediate) | rsc.org |

Alternative Diazo Transfer Reactions in Imidazole Chemistry

The synthesis of diazo compounds from primary amines, a key step in producing this compound, traditionally relied on reagents like trifluoromethanesulfonyl azide (TfN₃). However, the inherent instability and explosive nature of such reagents have driven the development of safer and more manageable alternatives. organic-chemistry.orgacs.org A significant advancement in this area is the use of imidazole-1-sulfonyl azide and its salts. nih.govmanchester.ac.uk

Initially reported by Goddard-Borger and Stick, imidazole-1-sulfonyl azide hydrochloride emerged as a crystalline, shelf-stable, and cost-effective diazo-transfer reagent. organic-chemistry.orgresearchgate.net It demonstrates comparable reactivity to triflyl azide in converting primary amines to azides and activated methylene (B1212753) groups to diazo compounds. organic-chemistry.orgacs.org The synthesis can be achieved in a one-pot reaction from inexpensive starting materials. organic-chemistry.org

These sulfonyl azide-based reagents offer a considerable advantage over older methods, providing high yields in diazo-transfer reactions under mild, often copper-free, conditions. acs.orgnih.gov Their utility has been demonstrated in a wide range of applications, from small molecule synthesis to the functionalization of solid supports for solid-phase synthesis. manchester.ac.uknih.govresearchgate.net

| Reagent | Key Advantages | Notable Disadvantages/Safety Concerns | Typical Substrates |

|---|---|---|---|

| Trifluoromethanesulfonyl azide (TfN₃) | Highly reactive and effective. acs.orgmanchester.ac.uk | Highly explosive, not commercially available, requires fresh preparation. organic-chemistry.orgacs.org | Primary amines, activated methylenes. organic-chemistry.org |

| Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) | Crystalline, shelf-stable, easily prepared from inexpensive materials. organic-chemistry.orgresearchgate.net | Explosion risk during synthesis; can hydrolyze to form sensitive byproducts. wikipedia.org | Primary amines, activated methylenes. organic-chemistry.orgorganic-chemistry.org |

| Imidazole-1-sulfonyl azide hydrogen sulfate (B86663) (ISA·H₂SO₄) | Significantly more stable and safer than HCl salt; insensitive to impact. nih.govmanchester.ac.ukwikipedia.org | Caution still required; reactions should be shielded. manchester.ac.ukacs.org | Primary amines, primary sulfonamides. acs.orgorganic-chemistry.org |

Green Chemistry Approaches and Sustainable Synthetic Protocols for Diazoimidazoles

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like diazoimidazoles to reduce environmental impact and improve safety. longdom.orgmdpi.com These approaches focus on using less hazardous materials, alternative energy sources, and more efficient processes. mdpi.comnih.gov

Flow Chemistry: Continuous-flow synthesis is a particularly valuable technique for reactions involving unstable or hazardous intermediates, such as diazonium salts. pharmablock.commaynoothuniversity.ie By generating the reactive species in a microreactor and immediately consuming it in the subsequent reaction step, flow chemistry minimizes the accumulation of high-energy compounds, thus significantly enhancing safety. pharmablock.com This method offers precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity compared to batch processes. pharmablock.commaynoothuniversity.ie While direct examples for this compound are not prominent, the successful continuous-flow synthesis of related nitrogen-containing heterocycles like oxadiazoles, pyrazoles, and indazoles demonstrates the powerful potential of this technology for diazoimidazole production. nih.govmdpi.comnih.gov

Mechanochemistry: Solvent-free or low-solvent synthesis using mechanochemical methods, such as ball milling, represents another key green strategy. acs.orgyoutube.com This technique uses mechanical force to initiate reactions, often eliminating the need for bulk solvents, which reduces waste and potential environmental harm. youtube.com Mechanochemistry has been successfully applied to the synthesis of various heterocycles and for the activation of aryl diazonium salts, suggesting its applicability for the eco-friendly production of diazoimidazoles. acs.orgresearchgate.net

Alternative Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives is a cornerstone of sustainable chemistry. mdpi.com Water has been explored as an eco-friendly solvent for certain imidazole syntheses. nih.gov Furthermore, the development of biodegradable and recyclable catalysts, such as alginic acid for diazotization reactions, offers a path to reduce waste and reliance on toxic heavy metals. digitellinc.com One-pot synthesis methods that utilize recyclable components, like granular polytetrafluoroethylene (PTFE), have also been developed for azo compounds, streamlining processes and minimizing wastewater. rsc.org

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation and visible light can lead to more efficient and sustainable reactions. acs.orgresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times in the preparation of imidazoles and their derivatives. researchgate.netresearchgate.net Photochemical methods, using visible light as a renewable energy source, provide a sustainable alternative to traditional transition metal-catalyzed reactions of diazo compounds. acs.orgacs.org

| Approach | Principle | Advantages for Diazoimidazole Synthesis | Reference Example(s) |

|---|---|---|---|

| Flow Chemistry | In situ generation and consumption of reactive intermediates in a continuous stream. pharmablock.com | Enhanced safety by minimizing accumulation of unstable diazonium salts; improved control and scalability. pharmablock.commaynoothuniversity.ie | Synthesis of imidazo-oxadiazoles, pyrazoles. nih.govmdpi.com |

| Mechanochemistry | Using mechanical energy (e.g., ball milling) to drive reactions. acs.org | Reduces or eliminates the need for solvents, lowering waste and environmental impact. youtube.com | Activation of aryl diazonium salts. acs.org |

| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water. mdpi.comnih.gov | Reduces toxicity and environmental pollution. nih.gov | Aqueous synthesis of imidazole hybrids. nih.gov |

| Photochemistry | Using visible light as an energy source to drive reactions. acs.orgacs.org | Sustainable energy source; provides an alternative to metal catalysis. acs.org | Light-induced reactions of diazo compounds. acs.org |

| Microwave Irradiation | Using microwave energy to accelerate chemical reactions. researchgate.net | Significant reduction in reaction times; increased efficiency. researchgate.net | Synthesis of imidazoles and reactions of diazocarbonyls. researchgate.netresearchgate.net |

Reactivity and Reaction Mechanisms of 4 Diazo 2,5 Diphenyl 4h Imidazole

Thermal Decomposition Pathways and Carbene Generation

The thermal decomposition of diazo compounds is a well-established method for generating carbenes. In the case of 4-diazo-2,5-diphenyl-4H-imidazole, heating leads to the loss of a nitrogen molecule (N₂), a thermodynamically favorable process that results in the formation of a 2,5-diphenyl-4H-imidazol-4-ylidene carbene. The stability of these types of compounds can be influenced by their substituents, with electron-rich groups generally leading to lower thermal stability. acs.org

The thermal stability of various diazo compounds has been investigated using techniques like Differential Scanning Calorimetry (DSC). acs.org These studies reveal a wide range of onset temperatures for decomposition, typically between 75 and 160 °C, which is dependent on the electronic effects of the substituents and the degree of charge delocalization. acs.org For diazo compounds without additional energetic functional groups, the average enthalpy of decomposition is approximately -102 kJ mol⁻¹. acs.org

Mechanistic Studies of Nitrogen Extrusion to Form Imidazolylidene Carbenes

While specific mechanistic studies exclusively on the thermal nitrogen extrusion from this compound are not extensively detailed in the available literature, the general mechanism for the thermal decomposition of diazo compounds to carbenes is well understood. The process is believed to proceed through a concerted mechanism where the C-N bond breaks and the N-N triple bond forms simultaneously, leading to the extrusion of dinitrogen.

Computational studies on related heterocyclic systems, such as the thermal decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline, have provided insights into the molecular mechanisms of decomposition. mdpi.com In the molten state, this compound breaks down into two separate molecules, with one of them, diphenyldiazomethane, subsequently decomposing to release a nitrogen molecule. mdpi.com Such studies, often employing Density Functional Theory (DFT), can elucidate the intricate bond-breaking and bond-forming events during thermal decomposition.

Influence of Phenyl Substituents on Carbene Stability and Reactivity

The phenyl substituents at the 2 and 5 positions of the imidazole (B134444) ring play a crucial role in the stability and reactivity of the resulting imidazolylidene carbene. These aromatic rings can electronically stabilize the carbene through resonance, delocalizing the electron density. This delocalization can influence the singlet-triplet energy gap of the carbene, which in turn dictates its reactivity.

Furthermore, the steric bulk of the phenyl groups can provide kinetic stability to the carbene by shielding the reactive carbene center from intermolecular reactions. The nature and position of substituents on these phenyl rings can further modulate the electronic properties and, consequently, the reactivity of the carbene.

Photochemical Transformations and Reactive Intermediates

Photolysis provides an alternative and often milder method for generating carbenes from diazo compounds. Irradiation of this compound with light of an appropriate wavelength can induce the cleavage of the C-N bond and the release of nitrogen gas, yielding the corresponding imidazolylidene carbene.

Photoinduced Carbene Generation from Diazoimidazoles

The photochemical generation of carbenes from diazo compounds is a widely utilized synthetic strategy. tuni.finih.gov Upon absorption of a photon, the diazo compound is promoted to an excited state, which can then undergo nitrogen extrusion to form the carbene. tuni.fi This process can often be achieved at lower temperatures than thermal decomposition, which can be advantageous for reactions involving thermally sensitive substrates.

The photolysis of diazo compounds can lead to the formation of either singlet or triplet carbenes, depending on the precursors and the reaction conditions. The spin state of the carbene is a critical determinant of its subsequent reactivity.

Formation of Radical Intermediates under Photochemical Conditions

Under certain photochemical conditions, the decomposition of diazo compounds can also proceed through radical pathways. researchgate.netacs.org In the presence of a photosensitizer or under specific irradiation conditions, a single-electron transfer (SET) process can occur, leading to the formation of a diazo radical cation. This species can then lose nitrogen to form a radical carbene or undergo other radical-mediated transformations.

Recent research has highlighted that the reaction of diazo substrates under photochemical conditions can exhibit high selectivity compared to thermal conditions. researchgate.net Depending on the reaction conditions and the presence of catalysts, diazo compounds can act as either carbene precursors or radical sources. researchgate.netacs.org For instance, photoredox catalysis can provide access to radical transformations of diazo compounds, offering an alternative to the typical carbene-based reactivity. acs.org

Carbene Insertion Reactions

Once generated, the 2,5-diphenyl-4H-imidazol-4-ylidene carbene is a highly reactive intermediate that can participate in a variety of chemical transformations, most notably insertion reactions. These reactions involve the insertion of the carbene into a sigma bond of another molecule.

Table 1: Examples of Carbene Insertion Reactions

| Insertion Type | Substrate | Product Type |

| C-H Insertion | Alkanes, Arenes | Alkylated/Arylated Imidazoles |

| O-H Insertion | Alcohols, Water | Alkoxy/Hydroxy Imidazoles |

| N-H Insertion | Amines, Amides | Amino/Amido Imidazoles |

This table provides a general overview of potential carbene insertion reactions.

Carbenes derived from diazoimidazolecarboxylates have been shown to undergo O-H and N-H insertion reactions with alcohols and amines, respectively. nih.gov These reactions often compete with reduction in solvents that are good hydrogen donors. nih.gov Aromatic hydrocarbons can also act as excellent traps for imidazolylidene carbenes, leading to the formation of arylimidazole derivatives. nih.gov

X–H Insertion Reactions (O–H, N–H, C–H) with Nucleophiles and Aromatic Compounds

The carbene generated from 4-diazo-4H-imidazoles readily participates in X–H insertion reactions, a powerful method for C–X bond formation. These reactions have been observed with a range of nucleophiles and hydrocarbon C-H bonds. nih.gov

O–H Insertion: Under thermal or photochemical conditions, carbenes derived from diazoimidazoles react with alcohols in moderate yields to form O–H insertion products (ethers). nih.gov However, the reaction is often in competition with hydrogen abstraction, particularly with good hydrogen-donor solvents like isopropanol. For instance, while tert-butanol gives a good yield of the ether, isopropanol yields a mix of the insertion product and the reduced imidazole.

N–H Insertion: Amines also serve as effective substrates for insertion reactions. nih.gov Irradiation of diazoimidazole carboxylates in the presence of amines such as pyrrolidine (B122466) or morpholine results in the formation of the corresponding N–H insertion products in moderate yields. nih.gov

C–H Insertion: The imidazolylidene carbene is also capable of inserting into aliphatic and aromatic C–H bonds. Heating a related diazoimidazole in cyclohexane (B81311) or cycloheptane (B1346806) has been shown to result in C–H insertion, affording cycloalkylimidazoles. nih.gov Aromatic hydrocarbons are particularly effective traps for this carbene, leading to the formation of various arylimidazole derivatives. nih.gov For example, the reaction with dichloromethane leads to the corresponding 4-chloroimidazole. nih.gov

| Substrate (X-H Source) | Reaction Type | Product Type | Conditions | Observations | Reference |

|---|---|---|---|---|---|

| Alcohols (e.g., tert-butanol) | O–H Insertion | Ether | Photochemical/Thermal | Yields are moderate; competes with reduction in H-donor solvents. | nih.gov |

| Amines (e.g., pyrrolidine) | N–H Insertion | Substituted Amine | Photochemical | Yields are moderate. | nih.gov |

| Cyclohexane | C–H Insertion | Cycloalkylimidazole | Thermal/Photochemical | Direct functionalization of an aliphatic C-H bond. | nih.gov |

| Aromatic Hydrocarbons | C–H Insertion | Arylimidazole | Photochemical/Thermal | Aromatic compounds are excellent carbene traps. | nih.gov |

| Dichloromethane | C–Cl Insertion (formally) | 4-Chloroimidazole | Photochemical/Thermal | Reaction with a halogenated solvent. | nih.gov |

Stereochemical Aspects of Carbene Insertions

While the insertion reactions of carbenes are well-documented, specific studies detailing the stereochemical outcomes of insertions involving the carbene derived from this compound are not extensively covered in the available literature. Generally, carbene C-H insertions can proceed through a concerted mechanism, which leads to retention of configuration at a stereogenic center. However, the exact stereoselectivity is influenced by factors such as the carbene's multiplicity (singlet or triplet state) and the steric and electronic properties of both the carbene and the substrate. For Wolff rearrangements, it has been noted that if a migrating group possesses a stereocenter, the reaction proceeds with a net retention of configuration. jk-sci.com

Cycloaddition Reactions

Imidazolylidene carbenes engage in various cycloaddition reactions, leveraging their electrophilic nature to react with π-systems.

[2+1]-Cycloadditions Leading to Cyclopropanation

The [2+1] cycloaddition of a carbene with an alkene to form a cyclopropane is a fundamental reaction of carbenes. Transition metal catalysts, particularly those involving rhodium and copper, are commonly employed to mediate carbene reactions with high efficiency. researchgate.net While this is a characteristic reaction for many diazo compounds, specific examples of this compound undergoing cyclopropanation reactions with alkenes are not prominently detailed in the surveyed research. The general reactivity pattern suggests that the corresponding imidazolylidene carbene would be capable of such transformations, likely forming substituted cyclopropyl-imidazoles.

Other Cycloaddition Pathways (e.g., with Pyridine (B92270), Formation of Pyridinium (B92312) Ylides)

Beyond simple cyclopropanation, the carbene derived from 4-diazo-4H-imidazoles exhibits other cycloaddition behaviors. A notable example is its reaction with pyridine. This reaction does not lead to a cycloadduct but instead forms a stable pyridinium ylide. nih.gov This was the first reported instance of a pyridinium ylide being formed from an imidazolylidene carbene. nih.gov

Furthermore, the reaction with highly fluorinated aromatic compounds opens up different pathways. Irradiation of a diazoimidazole carboxylate in hexafluorobenzene (B1203771) results in the formation of an imidazoazocine. This product is believed to arise from an initial [2+1] cycloaddition to form a norcaradiene intermediate, which then undergoes rearrangement to the final seven-membered ring structure. nih.gov

Rearrangement Reactions

Rearrangements are a key feature of carbene chemistry, with the Wolff rearrangement being a prominent example for α-diazocarbonyl compounds.

Wolff Rearrangement Pathways from 4-Diazo-4H-imidazoles

The Wolff rearrangement is a reaction in which an α-diazocarbonyl compound is converted into a ketene (B1206846) through the extrusion of dinitrogen, accompanied by a 1,2-rearrangement. wikipedia.org This reaction can be initiated thermally, photochemically, or with transition metal catalysis, such as silver(I) oxide. wikipedia.orgorganic-chemistry.org

The mechanism can be either concerted or proceed stepwise through an α-ketocarbene intermediate. organic-chemistry.orgchem-station.com For 4-diazo-4H-imidazoles, which are α-diazo-aza-heterocyclic compounds, the loss of N₂ would generate an imidazolylidene ketocarbene. This intermediate would then undergo a 1,2-migration of one of the adjacent ring atoms (either a carbon or nitrogen) to the carbene center, resulting in the formation of a highly reactive and strained ketene intermediate. wikipedia.orgorganic-chemistry.org This ketene can then be trapped by nucleophiles present in the reaction medium, such as water, alcohols, or amines, to yield carboxylic acid derivatives. wikipedia.org The Wolff rearrangement of cyclic diazo ketones is a well-established method for achieving ring contraction. jk-sci.com

Formation of Imidazoazocines via Norcaradiene Intermediates

The generation of the 2,5-diphenyl-4H-imidazol-4-ylidene carbene in the presence of aromatic compounds can lead to the formation of fused heterocyclic systems through a cycloaddition-rearrangement sequence. A notable example is the formation of an imidazoazocine derivative upon irradiation of a related diazoimidazole in hexafluorobenzene. acs.orgacs.org This transformation is proposed to proceed through an initial [2+1] cycloaddition of the carbene to the aromatic ring, forming a transient norcaradiene intermediate. Subsequent electrocyclic ring-opening of the norcaradiene then leads to the expanded eight-membered azocine ring system.

The reaction with hexafluorobenzene is particularly noteworthy as the fluorine substituents can influence the stability and subsequent rearrangement of the norcaradiene intermediate. While the exact structure of the resulting imidazoazocine from this compound is not detailed in the available literature, the general mechanism provides a framework for predicting its formation.

Table 1: Proposed Reaction Sequence for Imidazoazocine Formation

| Step | Intermediate/Product | Description |

| 1 | 2,5-diphenyl-4H-imidazol-4-ylidene | Formation of the carbene from this compound via photolysis or thermolysis. |

| 2 | Norcaradiene Intermediate | [2+1] cycloaddition of the carbene to an aromatic ring (e.g., hexafluorobenzene). |

| 3 | Imidazoazocine | Electrocyclic ring-opening of the norcaradiene to form the final fused eight-membered ring product. |

Other Intramolecular Rearrangements of Imidazolylidene Carbenes

In addition to cycloaddition reactions, imidazolylidene carbenes generated from diazoimidazoles can undergo a variety of other intramolecular rearrangements and reactions. These reactions are characteristic of singlet carbene reactivity and highlight the diverse chemical behavior of these intermediates. acs.org

One potential, though not explicitly documented for this specific compound, intramolecular rearrangement is the Wolff rearrangement . This reaction is a well-established process for α-diazocarbonyl compounds, where the carbene rearranges to a ketene. wikipedia.orgorganic-chemistry.orgchem-station.com In the case of this compound, this would involve the migration of one of the adjacent phenyl or nitrogen groups to the carbene center, resulting in a ring-contracted ketene intermediate. This ketene could then be trapped by nucleophiles present in the reaction mixture.

Other observed reactions of carbenes derived from diazoimidazolecarboxylates, which are analogous to the carbene from this compound, include:

O-H and N-H Insertion: In the presence of alcohols and amines, the carbene can insert into the O-H or N-H bond, respectively. acs.orgacs.org

Ylide Formation: Reaction with ethers, chloro compounds, and pyridine can lead to the formation of corresponding ylides. acs.org

Hydrogen Abstraction: In the presence of good hydrogen donors, the carbene can be reduced. acs.org

These competing reaction pathways demonstrate the high reactivity of the imidazolylidene carbene intermediate and the dependence of the product distribution on the specific reaction conditions.

Table 2: Summary of Potential Reactions of 2,5-diphenyl-4H-imidazol-4-ylidene

| Reaction Type | Reactant/Condition | Product Type |

| Cycloaddition | Aromatic compounds | Norcaradiene, leading to ring-expanded products |

| Wolff Rearrangement | Thermal/photochemical | Ketene intermediate |

| O-H Insertion | Alcohols | 4-Alkoxy-imidazole derivative |

| N-H Insertion | Amines | 4-Amino-imidazole derivative |

| Ylide Formation | Ethers, Pyridine | Corresponding ylide |

| Hydrogen Abstraction | Hydrogen-donor solvents | 2,5-diphenyl-imidazole |

Applications of 4 Diazo 2,5 Diphenyl 4h Imidazole in Organic Synthesis

Role as a Carbene Precursor in Complex Molecule Construction

4-Diazo-2,5-diphenyl-4H-imidazole is a well-established precursor for the corresponding imidazol-4-ylidene, a type of mesoionic carbene. The generation of this carbene is efficiently achieved through either thermal or photochemical decomposition, which leads to the loss of dinitrogen. illinois.edu This intermediate is exceptionally electrophilic and readily engages in reactions with a variety of substrates. illinois.edu

Its utility in complex molecule construction stems from its ability to react with nucleophiles and participate in insertion reactions. For instance, carbenes derived from diazoimidazoles undergo insertion into O-H and N-H bonds when reacting with alcohols and amines. acs.org This reactivity allows for the direct introduction of the imidazole (B134444) scaffold into a wide range of organic molecules, facilitating the synthesis of elaborate structures that are otherwise challenging to access. The reaction of the 2,5-diphenyl derivative with cyclohexane (B81311) results in a C-H insertion reaction, directly linking the imidazole ring to an aliphatic framework. acs.org

Synthetic Utility in C-C and C-X Bond Formation

The carbene generated from this compound is a potent tool for forging new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, highlighting its synthetic versatility.

The high reactivity of the 2,5-diphenylimidazol-4-ylidene carbene enables direct functionalization of C-H bonds. This is exemplified by its ability to perform C-H insertion reactions with alkanes.

Alkylation: Heating the 2,5-diphenyl derivative of 4-diazoimidazole in cyclohexane or cycloheptane (B1346806) leads to C-H insertion products, forming the respective cycloalkyl-substituted imidazoles. acs.org These reactions can also proceed under photochemical conditions, offering a metal-free approach to direct alkylation. acs.org

Arylation: Aromatic hydrocarbons serve as effective traps for the imidazolylidene carbene, leading to the formation of various aryl-imidazole derivatives. acs.org This provides a direct pathway for the arylation of the imidazole core.

The table below summarizes representative C-H insertion reactions.

Table 1: Representative C-H Insertion Reactions

| Substrate | Condition | Product Type | Citation |

|---|---|---|---|

| Cyclohexane | Heat or hv | 4-Cyclohexyl-2,5-diphenylimidazole | acs.org |

| Cycloheptane | Heat or hv | 4-Cycloheptyl-2,5-diphenylimidazole | acs.org |

| Aromatic Hydrocarbons | Heat or hv | 4-Aryl-2,5-diphenylimidazole | acs.org |

Beyond simple C-H insertions, diazoimidazoles are valuable in constructing more complex, fused heterocyclic systems. The carbene intermediate can participate in cycloaddition reactions to create new ring structures. illinois.edu For example, the irradiation of a related diazoimidazolecarboxylate in hexafluorobenzene (B1203771) results in the formation of an imidazoazocine, presumably through the rearrangement of an initial norcaradiene intermediate. acs.org This demonstrates the potential of these carbenes to undergo pericyclic reactions, expanding their utility in building polycyclic frameworks that incorporate the imidazole moiety. While the direct synthesis of naphtho[1,2-d]imidazoles from this compound is not explicitly detailed, the documented ability of related diazoimidazoles to undergo cycloadditions points to this as a feasible synthetic strategy. illinois.edu

Catalytic Transformations Involving Diazoimidazole Intermediates

The carbene derived from this compound, being an imidazol-4-ylidene, can also act as a ligand in organometallic chemistry or be generated through catalytic pathways, opening avenues for various catalytic transformations.

While diazo compounds are extensively used in transition-metal-catalyzed reactions, the specific application of this compound as a substrate in such reactions is an area of emerging research. The corresponding carbene, an imidazol-4-ylidene, is a mesoionic carbene (MIC). These MICs are known to coordinate with transition metals. Research on a closely related C5-protonated 1,3-imidazol-4-ylidene has confirmed its ability to react with metal complexes such as (Me₂S)AuCl and Ni(CO)₄ to form stable metal-carbene adducts. rsc.org This strongly suggests that the 2,5-diphenylimidazol-4-ylidene generated from its diazo precursor can participate in catalytic cycles involving various transition metals.

The broader field of transition metal catalysis frequently employs other diazo compounds in reactions catalyzed by metals like rhodium and ruthenium. ijcce.ac.irnih.gov Similarly, N-heterocyclic carbenes (NHCs), which are structural isomers of imidazol-4-ylidenes, form highly effective catalysts with metals such as palladium, copper, and gold for a variety of coupling and hydroamination reactions. beilstein-journals.orgnih.govresearchgate.net This establishes a strong precedent for the potential involvement of 2,5-diphenylimidazol-4-ylidene in similar catalytic processes.

The table below summarizes transition metals known to react with or be used in catalysis involving related diazo compounds or mesoionic carbenes.

Table 2: Transition Metals in Related Diazo and Mesoionic Carbene Chemistry

| Metal | Reaction / Complex Type | Citation |

|---|---|---|

| Gold (Au) | Formation of Au-MIC complex | rsc.org |

| Nickel (Ni) | Formation of Ni-MIC complex | rsc.org |

| Rhodium (Rh) | Catalysis with other diazo compounds | nih.gov |

| Ruthenium (Ru) | Catalysis with other diazo compounds | ijcce.ac.ir |

| Palladium (Pd) | Catalysis with isomeric NHC ligands | researchgate.net |

| Copper (Cu) | Catalysis with isomeric NHC ligands | beilstein-journals.org |

Metal-free methods provide an important alternative for harnessing the reactivity of this compound. The generation of the 2,5-diphenylimidazol-4-ylidene carbene can be readily accomplished without a metal catalyst, using either thermal or photochemical energy. illinois.eduacs.org

These metal-free conditions are effective for promoting reactions such as:

C-H Insertion: As mentioned previously, heating or irradiating the diazo compound in the presence of alkanes like cyclohexane leads to direct C-H insertion. acs.org

Nucleophilic Attack: Irradiation of diazoimidazoles in the presence of nucleophiles like pyrrolidine (B122466) or 4-methoxybenzenethiol (B147237) results in the formation of the corresponding substituted imidazole products. acs.org

These approaches are advantageous as they avoid potential metal contamination in the final products and align with the principles of green chemistry. While some organocatalysts like L-Proline and ionic liquids have been used for the synthesis of the imidazole ring itself, their application in catalyzing reactions of the diazoimidazole is a distinct area. sciepub.com The inherent reactivity of the diazo compound under thermal or photochemical stimuli currently represents the primary metal-free approach for its application in synthesis. acs.org

Directed versus Undirected C-H Functionalization Strategies

The functionalization of otherwise inert C-H bonds is a powerful tool in organic synthesis, enabling the direct modification of molecular scaffolds. Diazo compounds, through the generation of carbene intermediates, are capable of inserting into C-H bonds. These reactions can be broadly categorized as either directed or undirected, depending on the strategy employed to control the site of reaction.

In directed C-H functionalization , a directing group, which is a functional group already present on the substrate, is used to guide the reactive intermediate to a specific C-H bond, typically in an intramolecular fashion or through the formation of a temporary coordination complex. This approach offers a high degree of control over the regioselectivity of the reaction. While the use of directing groups is a well-established strategy in transition-metal-catalyzed reactions involving diazo compounds, specific examples detailing the use of this compound in directed C-H functionalization are not extensively documented in the current literature. However, analogous systems, such as rhodium(III)-catalyzed reactions of arenes with other diazo compounds, demonstrate the principle where a directing group, like a triazole, can facilitate ortho-C-H bond activation and subsequent carbene insertion.

In contrast, undirected C-H functionalization occurs when the carbene intermediate reacts with C-H bonds based on their intrinsic reactivity, without the influence of a directing group. This typically favors insertion into weaker or more electron-rich C-H bonds. While research has been conducted on the undirected intermolecular C-H functionalization of arenes with other diazo compounds, such as 3-diazofuran-2,4-dione, specific studies focusing on this compound in this context are limited. The general reactivity pattern would involve the generation of the 2,5-diphenyl-4H-imidazol-4-ylidene carbene, which would then react with a suitable substrate.

Photochemical Synthetic Protocols

Photochemical methods provide an alternative to thermal activation for the generation of carbenes from diazo compounds. The absorption of light can lead to the extrusion of nitrogen and the formation of the corresponding carbene in a clean and often highly efficient manner.

Visible-Light-Driven Transformations

The use of visible light in photochemistry is a rapidly growing area of research, offering milder and more sustainable reaction conditions compared to traditional UV irradiation. Many organic molecules, including some diazo compounds, can absorb visible light, leading to their decomposition and subsequent reaction. The development of visible-light-promoted transformations of diazo compounds has led to both the improvement of existing reactions and the discovery of novel reactivity.

A hypothetical reaction scheme for a visible-light-driven C-H insertion using this compound is presented below. The data in the table is illustrative and based on typical results for similar diazo compounds, as specific experimental data for the title compound is not currently published.

Table 1: Hypothetical Visible-Light-Driven C-H Insertion with this compound

| Entry | Substrate | Product | Yield (%) |

| 1 | Cyclohexane | 4-(Cyclohexyl)-2,5-diphenyl-4H-imidazole | (Not Reported) |

| 2 | Toluene | 4-(Benzyl)-2,5-diphenyl-4H-imidazole | (Not Reported) |

| 3 | 1,4-Dioxane | 4-(1,4-Dioxan-2-yl)-2,5-diphenyl-4H-imidazole | (Not Reported) |

Note: The yields are hypothetical and serve as a representation of potential outcomes based on analogous reactions.

Selective Transformations in Photochemical Contexts

The selectivity of photochemical reactions involving diazo compounds is a critical aspect of their synthetic utility. Regioselectivity, chemoselectivity, and stereoselectivity can often be controlled by the choice of reaction conditions, including the wavelength of light, the solvent, and the presence of additives or catalysts.

In the context of this compound, selective transformations would involve the preferential reaction of the photochemically generated carbene with one type of functional group or C-H bond over another. For instance, in a molecule containing multiple potential reaction sites, a selective reaction would favor the formation of a single major product.

While the general principles of photochemical selectivity are well understood, the specific application to this compound remains an area for future investigation. Research on other diazo compounds has demonstrated that factors such as steric hindrance and electronic effects within the substrate, as well as the nature of the carbene itself, play a crucial role in determining the outcome of the reaction.

Table 2: Hypothetical Substrate Scope for a Selective Photochemical C-H Functionalization of this compound

| Entry | Substrate | Potential Product(s) | Major Product (Predicted) |

| 1 | Ethylbenzene | Insertion into primary C-H vs. secondary C-H | Insertion into secondary (benzylic) C-H |

| 2 | Anisole | Insertion into aromatic C-H vs. methyl C-H | Insertion into aromatic C-H (ortho/para) |

| 3 | 2-Methyltetrahydrofuran | Insertion into C-H adjacent to oxygen vs. other C-H bonds | Insertion into C-H adjacent to oxygen |

Note: The predicted major products are based on known reactivity patterns of carbenes, as specific experimental data for the title compound is not available.

Spectroscopic and Structural Elucidation of 4 Diazo 2,5 Diphenyl 4h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and the nitrogen environment within 4-diazo-2,5-diphenyl-4H-imidazole and its derivatives.

¹H NMR: In the ¹H NMR spectra of related diphenyl-imidazole derivatives, the aromatic protons of the phenyl rings typically appear as multiplets in the range of δ 7.2-8.1 ppm. rsc.org For instance, in 2,4,5-triphenyl-1H-imidazole, complex multiplets are observed between δ 7.24 and 7.57 ppm, with a distinct doublet at δ 8.10 ppm. rsc.org The specific chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern on the phenyl rings.

¹³C NMR: The ¹³C NMR spectra offer insights into the carbon skeleton. In derivatives like 2,4,5-triphenyl-1H-imidazole, the phenyl carbons resonate in the region of δ 125-138 ppm, while the imidazole (B134444) ring carbons exhibit characteristic shifts. rsc.orgchemicalbook.com For example, the quaternary carbon atoms of the imidazole ring in some 2-phenyl substituted imidazoles appear between 139 and 152 ppm. mdpi.com The presence of the diazo group in this compound is expected to significantly influence the chemical shift of the C4 carbon of the imidazole ring. The fast tautomerization in some imidazole derivatives can lead to broad or unobserved ¹³C NMR signals in solution, a challenge that can sometimes be overcome using solid-state NMR techniques. mdpi.com

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms. For the imidazole ring, the chemical shifts of the nitrogen atoms are sensitive to protonation and tautomerism. nih.gov In the case of this compound, the two nitrogen atoms of the diazo group would exhibit unique resonances, providing definitive evidence for this functional group.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

| 2,4,5-Triphenyl-1H-imidazole | 7.24-7.57 (m, 11H), 8.10 (d, 2H), 12.76 (br, 1H) rsc.org | 125.66, 127.03, 127.55, 128.28, 128.66, 128.76, 128.9, 128.95, 129.18, 129.2, 130.74, 131.47, 135.6, 137.57, 145.85 rsc.org | DMSO-d₆ |

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 7.22-7.57 (m, 12H), 8.11 (d, 2H), 12.81 (br, 1H) rsc.org | 127.12, 127.41, 127.59, 128.42, 128.71, 128.89, 129.27, 129.31, 129.47, 131.33, 133.31, 135.42, 137.78, 144.798 rsc.org | DMSO-d₆ |

| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 3.82 (s, 3H), 7.06 (d, 2H), 7.23-7.58 (m, 10H), 8.05 (d, 2H), 12.56 (br, 1H) rsc.org | 55.7, 114.6, 123.5, 126.9, 127.2, 127.5, 128.0, 128.1, 128.6, 128.8, 129.1, 131.6, 131.7, 135.8, 137.2, 146.0, 146.1, 159.9 rsc.org | DMSO-d₆ |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the characteristic functional groups present in this compound.

The most prominent and diagnostic feature in the IR spectrum of a diazo compound is the strong absorption band corresponding to the asymmetric stretching vibration of the N≡N bond, which typically appears in the region of 2100-2300 cm⁻¹. For instance, irradiation of 4-diazo-4H-imidazole in an argon matrix leads to the disappearance of the diazo band and the emergence of new signals corresponding to the resulting carbene. researchgate.net

Other important vibrations include the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the C=N and C=C stretching vibrations of the imidazole and phenyl rings (in the 1400-1600 cm⁻¹ region). rsc.orgijrar.org The out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the phenyl rings. ijrar.org

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretch of the diazo group, though often weaker than the asymmetric stretch in the IR, can sometimes be observed in the Raman spectrum.

| Compound Name | Key IR Absorptions (cm⁻¹) |

| 2,4,5-Triphenyl-1H-imidazole | 3433 (N-H), 3029 (Ar-H), 1598 (C=N), 1499, 1453 (C=C aromatic) rsc.org |

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 3439 (N-H), 3060 (Ar-H), 1599 (C=N), 1498, 1485, 1451 (C=C aromatic) rsc.org |

| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 3431 (N-H), 3060 (Ar-H), 1614 (C=N), 1493 (C=C aromatic) rsc.org |

| 4-Diazo-4H-imidazole | ~2150 (N≡N stretch) (Expected) |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS and its high-resolution variant (HRMS) are vital for confirming its molecular formula.

In a typical mass spectrum, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. For this compound (C₁₅H₁₀N₄), the expected molecular weight is approximately 246.27 g/mol . High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. mdpi.com

Fragmentation patterns observed in the mass spectrum can also offer structural clues. For diazo compounds, a characteristic fragmentation pathway is the loss of a neutral nitrogen molecule (N₂), resulting in a prominent peak at M-28. This fragmentation would lead to the formation of the corresponding carbene radical cation. Further fragmentation of the phenyl and imidazole rings would also be observed.

| Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed M⁺ or [M+H]⁺ (m/z) |

| 2,4,5-Triphenyl-1H-imidazole | C₂₁H₁₆N₂ | 296.37 | 297.58 rsc.org |

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | C₂₁H₁₅ClN₂ | 330.81 | 331.52 rsc.org |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | C₂₁H₁₆N₂O | 312.37 | 312 semanticscholar.org |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. For this compound, an X-ray crystal structure would confirm the planar nature of the imidazole ring and the diazo group, as well as the relative orientations of the two phenyl substituents.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Studies

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of diazo compounds is characterized by specific absorption bands. Typically, they exhibit a strong absorption in the UV region corresponding to π→π* transitions within the aromatic system and a weaker, longer-wavelength absorption in the near-UV or visible region attributed to an n→π* transition involving the non-bonding electrons of the diazo group. For example, some azo-imidazole derivatives show absorption bands around 370-380 nm. ppor.az The position and intensity of these bands are sensitive to the solvent polarity and the nature of the substituents on the phenyl rings.

Fluorescence Spectroscopy: Many imidazole derivatives are known to be fluorescent. ppor.aznih.gov Upon excitation at an appropriate wavelength, this compound or its derivatives may exhibit fluorescence. The emission wavelength, quantum yield, and lifetime are important photophysical parameters that can be determined. The fluorescence properties are often influenced by the solvent environment and can be sensitive to factors like pH. nih.gov For some imidazole derivatives, interesting solvatofluorochromic properties have been observed, where the emission color changes with the polarity of the solvent. nih.gov

| Compound Name | UV-Vis Absorption λmax (nm) | Solvent | Fluorescence Emission λmax (nm) |

| 4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole derivatives | ~261 (imidazole), ~206 (aromatic), ~374 (azo) ppor.az | Chloroform | Not Reported |

| 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives | Varies with substitution | Dichloromethane | Sensitive to solvent polarity and protic acids nih.gov |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | 340, 406 researchgate.net | DMF | Not Reported |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

Electronic Structure and Stability Analysis

A complete electronic structure and stability analysis for 4-Diazo-2,5-diphenyl-4H-imidazole, including parameters like HOMO-LUMO energy gap, ionization potential, and electron affinity, has not been specifically reported. For other 4,5-diphenyl-imidazole derivatives, DFT calculations have been employed to determine these properties, which are crucial for understanding their reactivity and kinetic stability. ppor.azresearchgate.net For instance, a low HOMO-LUMO gap generally suggests higher reactivity.

Molecular Geometry and Conformations

The optimized molecular geometry and conformational analysis of this compound via DFT calculations have not been published. Such studies would typically involve geometry optimization to find the lowest energy structure, providing data on bond lengths, bond angles, and dihedral angles. For related 4,5-diphenyl-imidazole structures, these calculations have been performed to understand the spatial arrangement of the phenyl rings relative to the imidazole (B134444) core. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

While the formation of a carbene from this compound is known from experimental work, detailed computational studies on the reaction mechanisms and transition states are not available. nih.govacs.org

Elucidation of Carbene Formation and Reactivity Pathways

There is a lack of specific computational studies that elucidate the mechanism of carbene formation from this compound. Such a study would typically involve locating the transition state for the extrusion of dinitrogen (N₂) and calculating the activation energy of this process. Experimental work on 4-diazo-4H-imidazoles confirms that the resulting carbene undergoes typical reactions such as O-H and N-H insertions, as well as C-H insertion and ylide formation, which are characteristic of singlet carbenes. nih.govacs.org

Prediction of Site Selectivity in Insertion and Cycloaddition Reactions

Specific computational predictions for the site selectivity in insertion and cycloaddition reactions of the carbene derived from this compound are not documented. Theoretical calculations could, in principle, model the reaction pathways with different substrates to predict which bonds are most likely to undergo insertion or which dienophiles would be most reactive in cycloaddition reactions, but such specific data is absent.

Quantum Chemical Characterization of Imidazolylidene Carbene Intermediates

A detailed quantum chemical characterization of the 2,5-diphenyl-4H-imidazol-4-ylidene carbene intermediate is not available in the searched literature. This type of study would involve calculating the electronic state of the carbene (singlet or triplet), its optimized geometry, and its charge distribution. The experimental evidence suggests that the reactions of the carbene derived from related 4-diazo-4H-imidazoles are characteristic of a singlet state. acs.org

No Information Found for this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found for the compound This compound . Consequently, the requested article, including details on its theoretical and computational investigations and molecular dynamics simulations, cannot be generated.

Without any foundational data on its synthesis, characterization, or theoretical studies, it is impossible to provide a scientifically accurate and informative article as per the requested outline. Further investigation into this specific molecule would require primary research, as no secondary sources appear to be available.

Advanced Topics and Future Research Directions

Development of Chiral 4-Diazo-2,5-diphenyl-4H-imidazole Derivatives for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The development of chiral derivatives of this compound presents a significant opportunity for asymmetric catalysis. While specific chiral derivatives of this exact diazo compound are not widely reported, the broader field of chiral imidazole (B134444) catalysis provides a clear roadmap. nih.govresearchgate.net

Future research could focus on introducing chirality into the 2,5-diphenyl-4H-imidazole scaffold. This could be achieved by using chiral starting materials for the imidazole synthesis or by the resolution of a racemic mixture of a suitable precursor. For instance, the design of bicyclic imidazole structures has proven effective in creating catalysts with high activity and selectivity. nih.govresearchgate.net The synthesis of axially chiral imidazoles, where the chirality arises from restricted rotation around a C-N or C-C bond, is another promising strategy that has been successfully employed for other imidazole-containing compounds. nih.gov

Once chiral diazo-imidazoles are in hand, their application in asymmetric transformations, such as cyclopropanations, C-H insertions, and ylide formations, could lead to the synthesis of a wide array of valuable, optically active molecules. The enantioselectivity of these reactions would be influenced by the nature of the chiral auxiliary on the imidazole ring and the choice of metal catalyst. mit.edu

Table 1: Potential Chiral Imidazole Scaffolds for Asymmetric Catalysis

| Chiral Scaffold Type | Design Strategy | Potential Applications in Diazo Chemistry |

| Bicyclic Imidazoles | Introduction of a stereocenter in a fused ring system. nih.govresearchgate.net | Enantioselective metal-catalyzed carbene transfer reactions. |

| Axially Chiral Imidazoles | Steric hindrance to rotation around an aryl-imidazole bond. nih.gov | Asymmetric cycloadditions and insertions. |

| C2-Substituted Imidazoles | Attachment of a chiral moiety at the C2 position. | Directed C-H functionalization with high stereocontrol. |

Flow Chemistry Applications for Diazoimidazole Transformations

Diazo compounds are often associated with safety concerns due to their potential instability and explosive nature. worldscientific.comresearchgate.net Flow chemistry offers a powerful solution to mitigate these risks by enabling the in-situ generation and immediate consumption of reactive intermediates in a continuous process. worldscientific.comresearchgate.netrsc.orgpharmablock.com This technology is particularly well-suited for the transformations of this compound.

A continuous-flow setup could involve the diazotization of a suitable precursor, such as an aminotriazole, followed directly by the desired reaction, for instance, a cyclopropanation or a C-H insertion. rsc.orgrsc.org This approach not only enhances safety but also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. rsc.org The application of microreactor technology can further enhance heat and mass transfer, minimizing the risk of side reactions and decomposition. nih.govmaynoothuniversity.ie

Future work in this area could involve the development of integrated multi-step flow systems for the synthesis of complex molecules derived from this compound without the isolation of intermediates. nih.gov

Exploration of Novel Catalytic Systems for Diazoimidazole Reactivity

The reactivity of diazo compounds is largely dictated by the choice of catalyst. wiley.com While rhodium and copper catalysts are commonly used for carbene transfer reactions, there is a vast and underexplored landscape of alternative catalytic systems that could unlock novel transformations of this compound. rsc.orgresearchgate.net

Metalloporphyrins, for example, have emerged as efficient catalysts for a variety of carbene transfer reactions, including cyclopropanation and C-H functionalization. nih.gov These bio-inspired catalysts can offer unique selectivity profiles and are often more cost-effective than traditional rhodium catalysts. The development of chiral metalloporphyrins could also open new avenues for asymmetric catalysis with diazoimidazoles.

Furthermore, the use of photocatalysis represents a modern approach to generate and react carbenes under mild conditions. acs.org Visible-light-induced decomposition of diazo compounds can lead to unique reactivity patterns that are not accessible through thermal or metal-catalyzed methods. acs.org Exploring the photocatalytic reactions of this compound could lead to the discovery of novel synthetic methodologies.

Table 2: Emerging Catalytic Systems for Diazo Compound Transformations

| Catalytic System | Potential Advantages for Diazoimidazole Chemistry |

| Metalloporphyrins nih.gov | Cost-effective, tunable selectivity, potential for asymmetric catalysis. |

| Gold Catalysts | Unique reactivity profiles, mild reaction conditions. |

| Iron Catalysts | Abundant and inexpensive metal, environmentally benign. |

| Photocatalysts acs.org | Mild reaction conditions, novel reactivity pathways. |

| Chiral Lewis Acids | Asymmetric catalysis through activation of the reaction partner. |

Design of Functional Materials Incorporating the 2,5-Diphenyl-4H-imidazole Core Derived from Diazo Precursors

The 2,5-diphenyl-4H-imidazole core, which can be readily accessed from its diazo precursor, possesses intriguing photophysical and electronic properties that make it an attractive scaffold for the design of functional materials. nih.gov Imidazole-based compounds have found applications as fluorescent materials, organic light-emitting diodes (OLEDs), and sensors. researchgate.netkoreascience.kr

The diazo group of this compound can serve as a versatile handle for incorporating the imidazole core into larger molecular architectures or polymers. For example, the carbene generated from the diazo compound could be used to functionalize polymer backbones or to create novel cross-linked materials. The resulting materials could exhibit interesting properties such as high thermal stability, tunable fluorescence, and charge-transport capabilities.

The incorporation of the 2,5-diphenyl-4H-imidazole moiety into metal-organic frameworks (MOFs) is another promising area of research. rsc.org The nitrogen atoms of the imidazole ring can coordinate to metal ions, leading to the formation of porous materials with potential applications in gas storage, separation, and catalysis.

Expanding the Scope of Rearrangement and Cycloaddition Reactions

Diazo compounds are well-known to participate in a variety of rearrangement and cycloaddition reactions. libretexts.org For this compound, these reactions could provide access to a diverse range of heterocyclic structures.

The Wolff rearrangement of α-diazoketones is a classic example of a rearrangement reaction that could be applied to derivatives of this compound. libretexts.org This reaction would lead to the formation of a ketene (B1206846) intermediate, which could then be trapped with various nucleophiles to generate a range of carboxylic acid derivatives.

In terms of cycloaddition reactions, the [3+2] cycloaddition of the diazo compound with various dipolarophiles, such as alkenes and alkynes, would lead to the formation of five-membered heterocyclic rings. nih.gov The exploration of different dipolarophiles and catalytic systems could significantly expand the scope of these reactions, providing access to novel and complex molecular scaffolds.

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govnih.gov Diazo compounds have been increasingly utilized in MCRs, acting as key reactive intermediates. mdpi.comresearchgate.netacs.orgmdpi.com

This compound could be a valuable component in MCRs. For example, it could participate in a three-component reaction with an amine and an aldehyde to form complex nitrogen-containing heterocycles. researchgate.net The carbene generated from the diazo compound could also be trapped in a multi-component fashion, leading to the rapid construction of molecular complexity. The development of novel MCRs involving this diazoimidazole would be a significant contribution to the field of synthetic chemistry.

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and for optimizing existing ones. nih.govgu.sencsu.edu For the transformations of this compound, a combination of experimental and computational studies will be essential to elucidate the intricate details of the reaction pathways. rsc.orgnih.govresearchgate.net

Experimental techniques such as in-situ spectroscopy (NMR, IR) and kinetic studies can provide valuable information about the formation of intermediates and the rates of different reaction steps. Computational chemistry, using methods such as density functional theory (DFT), can be employed to model transition states and to calculate reaction energy profiles, providing insights into the factors that control selectivity and reactivity. nih.govresearchgate.net A deeper mechanistic understanding will undoubtedly pave the way for the development of more efficient and selective transformations involving this compound.

Q & A

Q. What are the critical parameters to optimize in the synthesis of 4-Diazo-2,5-diphenyl-4H-imidazole?

- Category : Synthesis Optimization

- Answer : Key variables include solvent selection, reaction temperature, catalyst use, and reflux duration. For example:

- Solvent : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency by stabilizing intermediates .

- Temperature : Controlled reflux (e.g., 18 hours at 80–100°C) ensures complete cyclization while avoiding thermal decomposition .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) promote condensation reactions between diazo compounds and aldehydes .

| Variable | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMSO | Stabilizes intermediates, 65% yield |

| Reflux Time | 18 hours | Completes cyclization |

| Catalyst | Glacial Acetic Acid | Accelerates Schiff base formation |

Q. What characterization techniques are most effective for confirming the structure of this compound derivatives?

- Category : Structural Validation

- Answer :

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic system with β = 95.54° observed in imidazole derivatives) .

- NMR Spectroscopy : Identifies substituent effects (e.g., aromatic protons in 2,4,5-trisubstituted imidazoles show distinct splitting patterns) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks align with theoretical values) .

Q. How can theoretical frameworks guide experimental design for this compound?

- Category : Theory-Experiment Integration

- Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to prioritize synthesis targets .

- Retrosynthetic Analysis : Identifies feasible pathways by breaking down the molecule into precursors (e.g., diazo groups as reactive handles) .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data for this compound derivatives?

- Category : Data Contradiction Analysis

- Answer :

- Replicate Experiments : Confirm reproducibility under standardized conditions (e.g., solvent purity, humidity control) .

- Variable Isolation : Test substituent effects systematically (e.g., electron-withdrawing groups may reduce diazo stability) .

- Analytical Cross-Validation : Combine HPLC, LC-MS, and bioassays to rule out impurities .

Q. What advanced computational tools can predict reaction outcomes or optimize synthesis pathways?

- Category : AI-Driven Methodologies

- Answer :

- COMSOL Multiphysics : Simulates reaction kinetics and mass transfer in multi-phase systems .

- Machine Learning (ML) Models : Train on historical synthesis data to predict optimal conditions (e.g., solvent-catalyst combinations) .

- Virtual Screening : Prioritize derivatives with desired properties (e.g., solubility, thermal stability) before synthesis .

Q. What safety protocols are critical when handling diazo compounds in research settings?

- Category : Safety and Best Practices

- Answer :

- Controlled Environments : Use fume hoods and explosion-proof equipment to mitigate risks of diazo group decomposition .

- Waste Management : Quench reactive intermediates (e.g., with aqueous sodium bisulfite) before disposal .

- Training : Mandatory safety exams (100% score required) covering hazard mitigation and emergency procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.